4-Chloro-3-(1,3-dioxolan-2-yl)-aniline
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Overview
Description
4-Chloro-3-(1,3-dioxolan-2-yl)-aniline: is an organic compound that features a chloro-substituted aniline ring with a dioxolane moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to have analgesic effects, suggesting potential targets could be pain receptors or pathways .
Mode of Action
Related compounds have been shown to interact with pain receptors, leading to a decrease in the perception of pain .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to pain perception and inflammation, given the analgesic properties of similar compounds .
Result of Action
Based on the analgesic properties of similar compounds, it can be inferred that the compound may lead to a reduction in pain perception .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline typically involves the reaction of 4-chloroaniline with a dioxolane derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloro-substituted anilines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The dioxolane moiety can impart unique pharmacokinetic properties, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including polymer synthesis and material science.
Comparison with Similar Compounds
- 4-Chloro-3-(1,3-dioxolan-2-yl)-2-fluorobenzophenone
- 4-Chloro-3-(1,3-dioxolan-2-yl)-3-fluorobenzophenone
Comparison: Compared to similar compounds, 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline is unique due to the presence of the aniline moiety, which can significantly influence its chemical reactivity and biological activity. The dioxolane ring provides additional stability and can affect the compound’s solubility and interaction with other molecules.
Properties
IUPAC Name |
4-chloro-3-(1,3-dioxolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUGZCWVUPYQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127228-76-6 |
Source
|
Record name | 4-chloro-3-(1,3-dioxolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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